1-Tetradecyne
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Tetradecyne consists of a chain of 14 carbon atoms with a triple bond between the last two carbon atoms . The molecular formula is C14H26, and the molecular weight is 194.36 g/mol .Chemical Reactions Analysis
1-Tetradecyne participates in typical alkyne reactions. These include addition reactions such as halogenation, hydrogenation, hydrohalogenation, hydration, oxidative cleavage, and nitrile formation. It can also undergo polymerization and substitution reactions, which are useful in chemical synthesis .Physical And Chemical Properties Analysis
1-Tetradecyne has a density of 0.8±0.1 g/cm3 . Its boiling point is 251.7±3.0 °C at 760 mmHg . The enthalpy of vaporization is 46.9±0.8 kJ/mol . The flash point is 105.1±1.4 °C . The index of refraction is 1.445 . The molar refractivity is 64.7±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 11 freely rotating bonds .Scientific Research Applications
Polymerisation and substitution reactions are also useful in chemical synthesis . For example, 1-Tetradecyne can undergo polymerization to form polymers with alkyne units in their backbone. These polymers can exhibit unique properties like electrical conductivity, making them useful in the field of materials science.
- Halogenation : In this process, a halogen is added to 1-Tetradecyne. The product of this reaction can further undergo halogenation to form a tetrahalide .
- Hydrogenation : 1-Tetradecyne can be transformed into alkanes by the addition of hydrogen in the presence of a catalyst .
- Hydrohalogenation : This involves the addition of hydrogen halides like HCl, HBr, or HI to 1-Tetradecyne to form haloalkenes .
- Hydration : Water is added to 1-Tetradecyne in this reaction to form an enol, which then tautomerizes to a ketone .
- Oxidative Cleavage : 1-Tetradecyne can be cleaved by strong oxidizing agents like ozone or potassium permanganate to form carboxylic acids or carbon dioxide .
- Nitrile Formation : 1-Tetradecyne can react with nitrogen or its compounds to form nitriles, which are useful in the synthesis of many organic compounds .
- Halogenation : In this process, a halogen is added to 1-Tetradecyne. The product of this reaction can further undergo halogenation to form a tetrahalide .
- Hydrogenation : 1-Tetradecyne can be transformed into alkanes by the addition of hydrogen in the presence of a catalyst .
- Hydrohalogenation : This involves the addition of hydrogen halides like HCl, HBr, or HI to 1-Tetradecyne to form haloalkenes .
- Hydration : Water is added to 1-Tetradecyne in this reaction to form an enol, which then tautomerizes to a ketone .
- Oxidative Cleavage : 1-Tetradecyne can be cleaved by strong oxidizing agents like ozone or potassium permanganate to form carboxylic acids or carbon dioxide .
- Nitrile Formation : 1-Tetradecyne can react with nitrogen or its compounds to form nitriles, which are useful in the synthesis of many organic compounds .
Safety And Hazards
properties
IUPAC Name |
tetradec-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4-14H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEFNRWGWQDGTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061096 | |
Record name | 1-Tetradecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tetradecyne | |
CAS RN |
765-10-6 | |
Record name | 1-Tetradecyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Tetradecyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tetradecyne | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Tetradecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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